ORIC-533

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

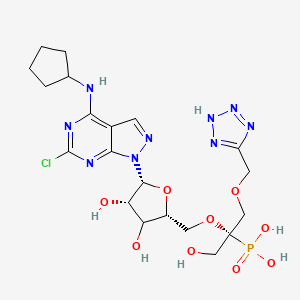

分子式 |

C20H29ClN9O9P |

|---|---|

分子量 |

605.9 g/mol |

IUPAC名 |

[(2S)-2-[[(2R,4S,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid |

InChI |

InChI=1S/C20H29ClN9O9P/c21-19-24-16(23-10-3-1-2-4-10)11-5-22-30(17(11)25-19)18-15(33)14(32)12(39-18)6-38-20(8-31,40(34,35)36)9-37-7-13-26-28-29-27-13/h5,10,12,14-15,18,31-33H,1-4,6-9H2,(H,23,24,25)(H2,34,35,36)(H,26,27,28,29)/t12-,14?,15+,18-,20+/m1/s1 |

InChIキー |

WQAMOSWUARUEOH-UBPCCYOYSA-N |

異性体SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)[C@H]4[C@H](C([C@H](O4)CO[C@](CO)(COCC5=NNN=N5)P(=O)(O)O)O)O |

正規SMILES |

C1CCC(C1)NC2=C3C=NN(C3=NC(=N2)Cl)C4C(C(C(O4)COC(CO)(COCC5=NNN=N5)P(=O)(O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Role of CD73 in tumor microenvironment immunosuppression

An In-depth Technical Guide on the Role of CD73 in Tumor Microenvironment Immunosuppression

Introduction: CD73 as a Critical Immune Checkpoint

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that has emerged as a pivotal immune checkpoint in the tumor microenvironment (TME).[1][2] Encoded by the NT5E gene, this glycosylphosphatidylinositol (GPI)-anchored protein is the rate-limiting enzyme in the production of extracellular adenosine from adenosine monophosphate (AMP).[2][3] High concentrations of adenosine within the TME are profoundly immunosuppressive, allowing cancer cells to evade immune surveillance.[4][5][6] Consequently, CD73 is overexpressed in many cancers, and its high expression often correlates with poor prognosis and resistance to therapy.[7][8] This guide provides a detailed examination of the mechanisms by which CD73 contributes to immunosuppression, summarizes key quantitative data, outlines relevant experimental protocols, and discusses the rationale for targeting this pathway in cancer therapy.

The CD73-Adenosine Axis: A Core Immunosuppressive Pathway

The primary function of CD73 in the TME is its enzymatic role in the purinergic signaling cascade, which converts pro-inflammatory extracellular ATP into immunosuppressive adenosine. This process occurs in a stepwise manner, primarily involving two key ecto-enzymes.

-

Step 1: ATP to AMP Conversion by CD39: Stressed, hypoxic, or dying tumor cells release large amounts of ATP into the extracellular space.[4][6] The cell surface ectonucleotidase CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) into AMP.[1][7][9]

-

Step 2: AMP to Adenosine Conversion by CD73: CD73 then catalyzes the dephosphorylation of AMP into adenosine and phosphate.[2][5][9]

This enzymatic cascade effectively transforms an initial danger signal (ATP) into a potent immunosuppressive molecule (adenosine).[4] Extracellular adenosine concentrations in the TME can reach up to 100µM, significantly higher than the low nanomolar levels found in normal tissues.[10] This accumulation of adenosine is a central mechanism of immune evasion in many solid tumors.[6][11]

Caption: The CD39/CD73-adenosine immunosuppressive pathway in the TME.

Mechanisms of CD73-Mediated Immunosuppression

CD73 is expressed on a wide variety of cells within the TME, including tumor cells, stromal cells (like cancer-associated fibroblasts), and numerous immune cell subsets.[1][7] The adenosine it produces exerts pleiotropic suppressive effects by binding to G protein-coupled adenosine receptors, primarily the high-affinity A2A receptor (A2AR) and lower-affinity A2B receptor (A2BR), which are widely expressed on immune cells.[12][13]

Suppression of T Cells

-

Effector T Cells (CD8+ and CD4+): Adenosine signaling via A2AR on activated CD8+ and CD4+ T cells is a primary mechanism of suppression.[12] This signaling increases intracellular cyclic AMP (cAMP) levels, which inhibits T cell receptor (TCR) signaling, reduces proliferation, and curtails the production of effector cytokines like IFN-γ and granzyme B.[14][15] Ultimately, this leads to T cell anergy and apoptosis, preventing the destruction of tumor cells.[1][16]

-

Regulatory T Cells (Tregs): Tregs (CD4+CD25+FoxP3+) are critical mediators of immunotolerance and are often abundant in the TME.[1] Tregs frequently co-express high levels of CD39 and CD73, enabling them to produce large amounts of adenosine.[1] This not only suppresses effector T cells but also creates a positive feedback loop, as adenosine binding to A2AR on Tregs can enhance their suppressive functions.[17]

Inhibition of Natural Killer (NK) Cells

NK cells are crucial components of the innate immune system capable of killing cancer cells. Within the TME, NK cells can upregulate CD73 expression.[1][7] A2AR activation by adenosine suppresses NK cell activation, cytotoxicity, and cytokine production, thereby impairing their anti-tumor functions and promoting tumor metastasis.[1][6]

Modulation of Myeloid Cells

-

Myeloid-Derived Suppressor Cells (MDSCs): Adenosine promotes the expansion and activation of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.

-

Macrophages: Adenosine signaling can polarize macrophages towards an M2-like phenotype, which is associated with tumor promotion, tissue remodeling, and suppression of anti-tumor immunity.[8]

-

Dendritic Cells (DCs): Adenosine can impair the maturation and antigen-presenting function of DCs, preventing the effective priming of anti-tumor T cell responses.[4]

Role of CD73 on Non-Immune Cells

Beyond its role in direct immunosuppression, CD73 expressed on cancer and stromal cells contributes to tumor progression through several mechanisms.

-

Tumor Cell Proliferation and Metastasis: Tumor-intrinsic CD73 has been shown to promote cancer cell proliferation, migration, invasion, and resistance to chemotherapy, independent of its effects on the immune system.[1][2][10] Silencing CD73 expression in breast cancer cells, for example, inhibits their proliferation.[1]

-

Angiogenesis: CD73-generated adenosine can stimulate angiogenesis by promoting the production of pro-angiogenic factors like VEGF from endothelial cells, which helps supply the growing tumor with nutrients.[7][18]

-

Cancer-Associated Fibroblasts (CAFs): CAFs within the TME often express high levels of CD73.[7] This contributes significantly to the pool of immunosuppressive adenosine, inhibiting T cell-mediated anti-tumor immunity.[1]

Caption: Logical relationships of CD73-mediated immunosuppression in the TME.

Quantitative Data Summary

The following tables summarize key quantitative findings related to CD73 expression and inhibition.

Table 1: CD73 Expression and Clinical Correlation

| Cancer Type | CD73 Expression Status | Associated Clinical Outcome | Citation(s) |

|---|---|---|---|

| Melanoma | High tumor expression | Shorter overall survival, poor prognosis | [7] |

| Breast Cancer | High tumor expression | Worse overall and disease-free survival, chemoresistance | [7][19] |

| Ovarian Cancer | High tumor expression | Poor outcome, impaired CD8+ T cell immunosurveillance | [12] |

| Colorectal Cancer | High expression on CAFs | Poor prognosis | [7] |

| Glioblastoma | High expression on myeloid cells | Less T-cell infiltration |[7] |

Table 2: Preclinical Efficacy of CD73 Inhibition

| Cancer Model | Inhibitor/Method | Key Finding(s) | Citation(s) |

|---|---|---|---|

| Glioma Cells | APCP (small molecule inhibitor) | ~30% reduction in cell proliferation | [1] |

| Breast Cancer Xenograft | CD73 siRNA | Suppressed tumor growth | [1] |

| Ovarian Cancer (ID8) | CD73 blockade | Decreased tumor growth, potentiated T-cell therapy | [20] |

| Breast Cancer (Metastatic) | CD73 inhibition + Doxorubicin | Enhanced anti-tumor effects | [1] |

| Various Solid Tumors | Anti-CD73 + Anti-PD-1 | More effective T cell-mediated immune responses |[1] |

Therapeutic Targeting of the CD73-Adenosine Axis

Given its central role in creating an immunosuppressive TME, CD73 is an attractive therapeutic target.[2] Strategies aim to block adenosine production, thereby restoring anti-tumor immunity.[4]

-

Monoclonal Antibodies (mAbs): Several anti-CD73 mAbs (e.g., Oleclumab, AB680) are in clinical development.[8][9] These can block the enzymatic function of CD73 and may also have other mechanisms of action.

-

Small Molecule Inhibitors: Small molecules like APCP and its more stable derivatives are designed to directly inhibit the catalytic site of the CD73 enzyme.[1][8]

-

Combination Therapies: The greatest potential for CD73-targeted therapies lies in combination with other treatments.[1]

-

Immune Checkpoint Inhibitors: Combining CD73 blockade with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies can have synergistic effects, enhancing the infiltration and activity of CD8+ T cells.[1][14] Upregulation of CD73 can be a mechanism of acquired resistance to PD-1 blockade, making this combination particularly compelling.[14]

-

Chemotherapy and Radiotherapy: Many conventional therapies cause tumor cell death and the release of ATP.[4] Blocking CD73 prevents the conversion of this ATP into immunosuppressive adenosine, potentially turning a suppressive signal into an immune-stimulatory one.[4][21]

-

Currently, numerous clinical trials are underway to evaluate the safety and efficacy of CD73 inhibitors, both as monotherapies and in various combinations.[7][15][22]

Key Experimental Protocols

Measurement of CD73 Enzymatic Activity

Measuring the enzymatic activity of CD73 is critical for screening inhibitors and studying its biological function. A common method is the colorimetric malachite green assay, which quantifies the inorganic phosphate (Pi) released from AMP hydrolysis.

Principle: This assay is based on the reaction between malachite green, molybdate, and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.

Detailed Methodology:

-

Cell Preparation: Culture cells of interest (e.g., cancer cell lines) to ~70-80% confluency in a multi-well plate.

-

Washing: Gently wash the adherent cells three times with a phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.4) to remove any contaminating phosphate.[23]

-

Reaction Initiation: Add 200 µL of the phosphate-free buffer containing the substrate, 1 mM AMP, to each well.[23] For inhibitor testing, pre-incubate cells with the inhibitor for a set time (e.g., 30 minutes) before adding the AMP substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[23]

-

Reaction Termination & Sample Collection: Stop the reaction by collecting the supernatant from each well.

-

Phosphate Quantification:

-

In a new 96-well plate, add a small volume (e.g., 50 µL) of the collected supernatant.

-

Prepare a standard curve using a known concentration of phosphate standard.

-

Add the Malachite Green Reagent to all wells (samples and standards).

-

Incubate at room temperature for 15-30 minutes to allow color development.

-

-

Data Acquisition: Measure the absorbance at ~620-650 nm using a plate reader.

-

Analysis: Calculate the concentration of phosphate in the samples by comparing their absorbance to the standard curve. CD73 activity is expressed as the amount of phosphate produced per unit time per number of cells or protein concentration.

Caption: Experimental workflow for a colorimetric CD73 activity assay.

Flow Cytometry Analysis of CD73 on TME Cells

Principle: Flow cytometry is used to identify and quantify the expression of CD73 on the surface of different immune and tumor cell populations isolated from a dissociated tumor.

Detailed Methodology:

-

Tumor Dissociation: Excise the tumor from a preclinical model and mechanically and enzymatically digest it to create a single-cell suspension. Common enzymes include collagenase and DNase.

-

Cell Staining:

-

Perform a surface staining protocol. Resuspend the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).

-

Add a cocktail of fluorescently-conjugated antibodies. A typical panel to identify CD73 expression on T cells would include:

-

Viability Dye: To exclude dead cells.

-

Anti-CD45: To identify hematopoietic cells.

-

Anti-CD3: To identify T cells.

-

Anti-CD4: To identify helper T cells and Tregs.

-

Anti-CD8: To identify cytotoxic T cells.

-

Anti-FoxP3: (Requires intracellular staining after surface staining) To identify Tregs.

-

Anti-CD73: The marker of interest.

-

-

Incubate on ice, protected from light, for 30 minutes.

-

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Fixation/Permeabilization (if needed): If staining for intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, then add the intracellular antibody.

-

Data Acquisition: Acquire the samples on a multi-color flow cytometer.

-

Gating and Analysis:

-

Gate on live, single cells.

-

Gate on CD45+ immune cells.

-

From the CD45+ population, gate on CD3+ T cells.

-

From the T cell gate, separate CD4+ and CD8+ populations.

-

Analyze the expression of CD73 (e.g., percentage of positive cells or mean fluorescence intensity) on each identified population (e.g., CD8+ T cells, CD4+FoxP3+ Tregs).

-

Conclusion

CD73 is a master regulator of the immunosuppressive tumor microenvironment through its production of extracellular adenosine. It suppresses a broad range of anti-tumor immune cells, including effector T cells and NK cells, while promoting the function of suppressive cells like Tregs. Furthermore, its expression on tumor and stromal cells directly contributes to cancer progression, metastasis, and angiogenesis. The compelling preclinical data demonstrating that inhibition of CD73 can reinvigorate anti-tumor immunity has established it as a high-priority target in immuno-oncology.[1][7] Ongoing clinical trials, particularly those evaluating CD73 inhibitors in combination with immune checkpoint blockers and conventional therapies, hold the promise of overcoming therapeutic resistance and improving outcomes for cancer patients.[4][14]

References

- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. assaygenie.com [assaygenie.com]

- 5. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]

- 8. The Clinical Significance of CD73 in Cancer [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]

- 11. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]

- 12. CD73-adenosine reduces immune responses and survival in ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD39/CD73/A2AR pathway and cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]

- 18. Regulatory role of CD39 and CD73 in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CD73–adenosine: a next-generation target in immuno-oncology - ProQuest [proquest.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]

ORIC-533 and the Adenosine Pathway in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, largely through the establishment of an immunosuppressive milieu. A key driver of this immunosuppression is the adenosine pathway, which generates high concentrations of extracellular adenosine, a potent inhibitor of anti-tumor immunity. CD73 (ecto-5'-nucleotidase), a cell surface enzyme, is a critical node in this pathway, catalyzing the final step in adenosine production. Its overexpression in various tumors is correlated with poor clinical outcomes.[1] ORIC-533 is a highly potent, orally bioavailable small molecule inhibitor of CD73, designed to counteract this immunosuppressive mechanism and restore anti-tumor immune responses.[2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and the broader context of the adenosine pathway as a therapeutic target in oncology.

The Adenosine Pathway in the Tumor Microenvironment

The adenosine pathway is a critical regulator of immune homeostasis that is often co-opted by tumors to evade immune destruction.[4] Within the hypoxic and inflamed TME, stressed and dying cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed into adenosine by the ectonucleotidases CD39 and CD73.

The accumulation of extracellular adenosine exerts profound immunosuppressive effects through its interaction with adenosine receptors, primarily the A2A receptor (A2AR), expressed on various immune cells, including T cells and Natural Killer (NK) cells.[4][5] Activation of A2AR signaling in these cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits their activation, proliferation, and cytotoxic functions.[5] This creates a tolerogenic environment that allows tumor cells to proliferate and metastasize unchecked.

The Role of CD73

CD73 is the rate-limiting enzyme in the conversion of adenosine monophosphate (AMP) to adenosine.[1] Its expression is upregulated on tumor cells, stromal cells, and immune cells within the TME. High levels of CD73 are associated with more aggressive disease and poorer prognosis in several cancer types.[1] By inhibiting CD73, it is possible to reduce the production of immunosuppressive adenosine, thereby "releasing the brakes" on the anti-tumor immune response.

This compound: A Potent and Selective CD73 Inhibitor

This compound is an orally active, selective, and potent small molecule inhibitor of CD73 that competes with AMP for binding to the enzyme.[6] Its development was the result of a robust structure-based drug design campaign.[1]

Mechanism of Action

This compound binds to CD73 with high affinity, leading to its clustering and internalization.[3] This action prevents the CD73-mediated conversion of AMP to adenosine, thereby reducing the concentration of free adenosine in the TME.[3] The reduction in adenosine abrogates its inhibitory effects on immune cells, leading to:

-

Increased activity of CD8+ effector T cells and NK cells.[3]

-

Activation of macrophages.

-

Reduction in the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3]

By restoring the function of these critical immune cell populations, this compound enhances the cytotoxic T-cell-mediated immune response against tumor cells.[3]

Quantitative Data

Preclinical Potency and Efficacy

This compound has demonstrated a best-in-class profile in preclinical studies, with picomolar potency against CD73 and a slow dissociation rate.[7]

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | <0.1 nM | Purified CD73 enzyme | [7] |

| Dissociation Constant (KD) | 30 pM | - | [7] |

| Cellular EC50 (Adenosine Generation) | 0.14 nM | Human H1528 cells | [7] |

| 1.0 nM | Mouse EMT6 cells | [7] | |

| In Vivo Tumor Growth Inhibition | 67% | E.G7-OVA syngeneic mouse model (150 mg/kg QD) | [8] |

Phase 1b Clinical Trial in Relapsed/Refractory Multiple Myeloma (NCT05227144)

An open-label, Phase 1b dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-myeloma activity of this compound in patients with relapsed or refractory multiple myeloma.[8][9]

Patient Demographics and Baseline Characteristics (as of June 23, 2023) [8]

| Characteristic | Value (N=17) |

| Median Age (years) | 67.1 |

| Median Prior Lines of Therapy | 6.5 |

| Triple-Class Refractory | 100% |

| Penta-Refractory | 88% |

| Prior Anti-BCMA/CD3 Bispecific or CAR-T Therapy | 59% |

Treatment-Related Adverse Events (TRAEs) [8][10]

This compound was generally well-tolerated. The majority of TRAEs were Grade 1 or 2 in severity.

| Adverse Event | Grade 1-2 (n) | Grade 3 (n) | Total Events (n) |

| Fatigue | 1 | 1 | 2 |

| Other (non-recurrent) | 8 | 0 | 8 |

| Total | 9 | 1 | 10 |

No Grade ≥4 TRAEs or treatment-related serious adverse events were observed.[8]

Preliminary Efficacy and Pharmacodynamics [8][9]

-

This compound demonstrated a favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.[9]

-

Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels in both serum and bone marrow.[9]

-

Evidence of immune activation was observed, with an increased abundance and activation of circulating NK and CD8+ T cells, particularly at doses ≥1200 mg.[8][9]

-

Early signs of single-agent clinical activity were observed, though specific response rates as per IMWG criteria are not yet fully detailed in the preliminary reports.[8]

Experimental Protocols

CD73 Biochemical Assay (Malachite Green Assay)

This colorimetric assay quantifies the inorganic phosphate released from the hydrolysis of AMP by CD73.

Principle: The liberated phosphate forms a complex with malachite green and molybdate under acidic conditions, which can be measured spectrophotometrically at approximately 630 nm.[11]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a phosphate standard curve using a known concentration of phosphate standard.

-

Prepare the Malachite Green reagent by mixing Malachite Green hydrochloride and ammonium molybdate in acid.

-

-

Assay Procedure:

-

Add the CD73 enzyme to a 96-well plate.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the substrate, AMP.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at ~630 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Calculate the amount of phosphate released using the phosphate standard curve.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

-

Ex Vivo Autologous T Cell-Mediated Multiple Myeloma Cytotoxicity Assay

This assay assesses the ability of a test compound to enhance the killing of primary multiple myeloma cells by autologous T cells.

Principle: Bone marrow mononuclear cells (BMMCs) from multiple myeloma patients, which contain both myeloma cells and immune cells, are cultured with the test compound. The viability of the myeloma cells is then assessed by flow cytometry.

Detailed Methodology:

-

Sample Processing:

-

Isolate BMMCs from bone marrow aspirates of relapsed/refractory multiple myeloma patients using density gradient centrifugation.

-

-

Cell Culture:

-

Culture the BMMCs in a suitable medium.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Incubate for 48-72 hours to allow for T cell activation and cytotoxicity.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies specific for a myeloma cell surface marker (e.g., CD138) and T cell markers (e.g., CD3, CD8).

-

A viability dye (e.g., 7-AAD or propidium iodide) is also included to distinguish live from dead cells.

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD138+ myeloma cell population.

-

Determine the percentage of viable myeloma cells in the treated versus untreated control samples.

-

Calculate the percent lysis or reduction in viability induced by the test compound.[12]

-

The Adenosine Signaling Pathway in T Cells

Future Directions and Conclusion

This compound has demonstrated a promising preclinical profile and early signs of clinical activity and a favorable safety profile in heavily pretreated multiple myeloma patients.[8][9] The potent and selective inhibition of CD73 by this compound represents a compelling strategy to counteract adenosine-mediated immunosuppression in the TME.

Future research will likely focus on:

-

Combination Therapies: Evaluating this compound in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), bispecific antibodies, and CAR-T cell therapies, to achieve synergistic anti-tumor effects.[13]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CD73 inhibition.

-

Expansion to Other Indications: Exploring the efficacy of this compound in other solid tumors where the adenosine pathway is a known driver of immune evasion.

References

- 1. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 2. ORIC Pharmaceuticals Presents Preclinical Data on Glucocorticoid Receptor Antagonist and CD73 Inhibitor Programs at the 2020 American Association for Cancer Research Virtual Annual Meeting II | ORIC Stock News [stocktitan.net]

- 3. Facebook [cancer.gov]

- 4. Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Much Ado about Adenosine: Adenosine Synthesis and Function in Regulatory T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]

- 8. Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) | Blood | American Society of Hematology [ashpublications.org]

- 9. oricpharma.com [oricpharma.com]

- 10. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]

- 11. eubopen.org [eubopen.org]

- 12. oricpharma.com [oricpharma.com]

- 13. oricpharma.com [oricpharma.com]

ORIC-533: A Technical Whitepaper on a Novel CD73 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. Developed by ORIC Pharmaceuticals, this compound has demonstrated significant potential in preclinical studies and is currently under evaluation in clinical trials for relapsed/refractory multiple myeloma. This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, mechanism of action, and key preclinical and clinical data.

Discovery and Chemical Structure

This compound was identified through a robust, structure-based drug design campaign. The starting point for its development was the binding mode of adenosine 5'-(α,β-methylene)-diphosphonate with human CD73.[1] The chemical structure of this compound free base is detailed below.

Chemical Structure:

-

IUPAC Name: [(2S)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid[2]

-

Molecular Formula: C₂₀H₂₉ClN₉O₉P[2]

-

Molecular Weight: 605.9 g/mol [2]

-

CAS Number: 2641306-62-7[2]

Mechanism of Action: The CD73-Adenosine Pathway

CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine acts as a potent immunosuppressive signal, inhibiting the function of various immune cells, including T cells, NK cells, and dendritic cells.[2] This allows cancer cells to evade immune surveillance.

This compound is a competitive inhibitor of CD73. By binding to CD73, it blocks the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. This restores and enhances the anti-tumor immune response.[2][3]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| Biochemical Assay | Soluble Human CD73 | IC₅₀ | <0.1 nM | [4] |

| Cellular Adenosine Production | H1568 (Human NSCLC) | EC₅₀ | 0.14 nM | [4] |

| Cellular Adenosine Production | EMT6 (Mouse Mammary Carcinoma) | EC₅₀ | 1.0 nM | [4] |

| T-Cell Proliferation Rescue (High AMP) | Human CD8+ T-cells | EC₅₀ | Single-digit nM | [5] |

| Cytokine (TNF-α) Production Rescue | Human CD8+ T-cells | - | Potent rescue | [4] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dosing Route | Clearance | Volume of Distribution (Vss) | Half-life (T₁/₂) | Bioavailability | Reference |

| Beagle Dog | IV (0.2 mg/kg) | 1.18 mL/min/kg | 0.270 L/kg | 3.2 h | - | [4] |

| Rat | PO | Low | - | Supports QD dosing | <3% | [6] |

| Cynomolgus Monkey | PO | Low | - | Supports QD dosing | <3% | [6] |

Table 3: In Vivo Efficacy of this compound

| Tumor Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| E.G7-OVA Syngeneic Mouse Model | 150 mg/kg QD, PO | Tumor Growth Inhibition (TGI) on Day 19 | 67% | [6] |

Experimental Protocols

Biochemical Assay for CD73 Inhibition

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against soluble human CD73.

-

Methodology:

-

Recombinant soluble human CD73 was incubated with varying concentrations of this compound.

-

The enzymatic reaction was initiated by the addition of adenosine monophosphate (AMP) as the substrate.

-

The reaction was allowed to proceed for a defined period at 37°C.

-

The amount of inorganic phosphate produced from the hydrolysis of AMP was quantified using the Malachite Green detection system.

-

IC₅₀ values were calculated from the dose-response curves.[6]

-

Cellular Adenosine Production Assay

-

Objective: To measure the half-maximal effective concentration (EC₅₀) of this compound in inhibiting adenosine production in cancer cell lines.

-

Methodology:

-

Human non-small cell lung cancer (NSCLC) H1568 cells or mouse EMT6 cells, which have high endogenous CD73 expression, were seeded in 96-well plates.

-

Cells were pre-treated with a serial dilution of this compound for 15 minutes.

-

AMP (10 µM) and an adenosine deaminase inhibitor, EHNA (5 µM), were added to the cells.

-

After 1 hour of incubation, the supernatant was collected.

-

The concentration of adenosine in the supernatant was quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

-

EC₅₀ values were determined from the concentration-response curves.[7]

-

T-Cell Activation and Proliferation Rescue Assay

-

Objective: To assess the ability of this compound to rescue AMP-mediated suppression of CD8+ T-cell activation and proliferation.

-

Methodology:

-

Human peripheral blood mononuclear cell (PBMC)-derived CD8+ T-cells were activated for 24 hours with tetrameric anti-CD3/CD28/CD2 antibodies in serum-free media.

-

Activated T-cells were labeled with CellTrace Violet and plated in 96-well plates.

-

Varying concentrations of this compound were added to the cells.

-

AMP was added 15 minutes later to induce immunosuppression.

-

Cells were incubated for 72-96 hours.

-

T-cell proliferation was quantified by flow cytometry based on the dilution of CellTrace Violet.

-

Cytokine levels (e.g., TNF-α) in the cell supernatants were measured by MSD ELISA.[8]

-

In Vivo Efficacy Study

-

Objective: To evaluate the anti-tumor activity of orally administered this compound in a syngeneic mouse model.

-

Methodology:

-

C57BL/6 mice were subcutaneously implanted with E.G7-OVA tumor cells.

-

Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound (150 mg/kg) or vehicle was administered orally once daily (QD).

-

Tumor volumes and body weights were measured regularly.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis, including measurement of intratumoral adenosine levels and immune cell profiling by flow cytometry.

-

Tumor Growth Inhibition (TGI) was calculated as: %TGI = 100% × [(Mean tumor volume of control group - Mean tumor volume of test group) / Mean tumor volume of control group].[6]

-

Clinical Development

This compound is currently being evaluated in a Phase 1b, open-label, dose-escalation and expansion study in patients with relapsed or refractory multiple myeloma (NCT05227144).[9][10]

-

Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of single-agent this compound.[11]

-

Patient Population: Heavily pretreated patients with relapsed or refractory multiple myeloma, with a high percentage being triple-class and penta-refractory.[11]

-

Preliminary Findings (as of November 28, 2023):

-

This compound was well-tolerated with only Grade 1 and 2 treatment-related adverse events reported.[11]

-

A favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.[11]

-

Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels.[11]

-

Evidence of immune activation, including an increased abundance of activated CD8+ T cells and NK cells, was seen at doses ≥ 1200 mg.[11]

-

Reductions in soluble BCMA levels in serum suggest a measurable anti-myeloma effect.[11]

-

Conclusion

This compound is a promising, orally bioavailable CD73 inhibitor with a best-in-class potential. Its potent and selective inhibition of the adenosine-generating enzyme CD73 leads to the reversal of immunosuppression in the tumor microenvironment. Robust preclinical data demonstrating in vitro potency, favorable pharmacokinetics, and in vivo anti-tumor efficacy have supported its advancement into clinical development. Preliminary results from the Phase 1b trial in heavily pretreated multiple myeloma patients are encouraging, showing a favorable safety profile and early signs of clinical activity. Further investigation of this compound, both as a single agent and in combination with other immunotherapies, is warranted.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound free base | C20H29ClN9O9P | CID 156311996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oricpharma.com [oricpharma.com]

- 4. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]

- 5. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oricpharma.com [oricpharma.com]

- 9. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Initial Phase 1 Dose Escalation Data for this compound in [globenewswire.com]

ORIC-533: A Technical Guide to a Novel CD73 Inhibitor for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine signaling pathway.[1][2] In the tumor microenvironment of hematological malignancies, particularly multiple myeloma, elevated levels of CD73 contribute to an immunosuppressive milieu by generating excess adenosine.[3] this compound is designed to counteract this immunosuppression by blocking the conversion of adenosine monophosphate (AMP) to adenosine, thereby restoring and enhancing the anti-tumor immune response.[4] Preclinical and early clinical data suggest that this compound holds promise as a novel immunotherapeutic agent, both as a monotherapy and in combination with other anti-cancer treatments. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction to this compound and the CD73-Adenosine Axis

The CD73-adenosine axis is a key pathway that regulates immune responses within the tumor microenvironment. CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that catalyzes the dephosphorylation of AMP into adenosine.[5][6] This adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells, NK cells, and dendritic cells, leading to a blunted anti-tumor immune response.[4] In several cancers, including multiple myeloma, high expression of CD73 and elevated adenosine levels are associated with poor prognosis and resistance to therapy.[3]

This compound is a novel, orally active small molecule designed to potently and selectively inhibit CD73.[1] Its chemical structure is C20H29ClN9O9P.[7] By blocking the enzymatic activity of CD73, this compound aims to reduce the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby unleashing the patient's own immune system to attack malignant cells.[4]

Mechanism of Action

This compound functions as an AMP-competitive inhibitor of CD73.[1] It binds to the active site of the CD73 enzyme, preventing it from converting AMP to adenosine. This leads to a significant reduction in extracellular adenosine levels within the tumor microenvironment. The consequences of this inhibition are multifaceted and result in the restoration of anti-tumor immunity through several mechanisms:

-

Reversal of T-cell Suppression: By lowering adenosine levels, this compound prevents the activation of A2A receptors on T cells, which would otherwise inhibit T-cell receptor (TCR) signaling, proliferation, and cytokine production (e.g., IFN-γ and TNF-α).[3][8]

-

Enhancement of NK Cell Activity: Adenosine is also known to suppress the cytotoxic function of Natural Killer (NK) cells. Inhibition of adenosine production by this compound can restore NK cell-mediated killing of tumor cells.[4]

-

Modulation of Dendritic Cell (DC) Function: Adenosine can impair the maturation and antigen-presenting capacity of dendritic cells. By reducing adenosine, this compound may promote DC activation and enhance the priming of anti-tumor T-cell responses.[9]

The following diagram illustrates the CD73-adenosine signaling pathway and the point of intervention for this compound.

Preclinical Data

This compound has demonstrated a promising preclinical profile, characterized by high potency and significant anti-tumor activity in various in vitro and in vivo models of hematological malignancies.

In Vitro Potency and Selectivity

This compound exhibits sub-nanomolar to low nanomolar potency in inhibiting adenosine production in both biochemical and cellular assays.[3] It has shown greater potency compared to other small molecule inhibitors and antibody-based approaches targeting the adenosine pathway.[2]

| Assay Type | Cell Line/System | Potency (IC50/EC50) | Reference(s) |

| Biochemical Assay | Recombinant Human CD73 | Sub-nanomolar | [3] |

| Cellular Adenosine Production | Human CD8+ T-cells | Sub-nanomolar | [3] |

| Cellular Adenosine Production | H1568 (NSCLC cell line) | Sub-nanomolar | [10] |

| T-cell Proliferation Rescue (in high AMP) | Human CD8+ T-cells | Single-digit nanomolar | [3] |

Table 1: In Vitro Potency of this compound

Ex Vivo Activity in Multiple Myeloma

Ex vivo studies using bone marrow aspirates from relapsed/refractory multiple myeloma (RRMM) patients have been instrumental in demonstrating the potential of this compound. In these autologous systems, this compound has been shown to:

-

Significantly reduce adenosine production in a dose-dependent manner.[10]

-

Trigger significant lysis and cell death of primary multiple myeloma cells.[11]

-

Restore the function of immunosuppressed T-cells and NK cells.[4]

-

Enhance NK-cell mediated cytotoxicity against MM cells.[10]

-

Show synergistic activity in enhancing MM cell killing when combined with daratumumab.[12]

| Parameter | Assay System | Effect of this compound | Reference(s) |

| MM Cell Viability | Autologous MM BM-MNCs | Dose-dependent reduction | [10] |

| Adenosine Production | Plasma from MM BM aspirates | Dose-dependent inhibition (p=0.0018 at 0.1 µM) | [10] |

| NK Cell-mediated Cytotoxicity | MM BM-MNCs vs. K562 cells | Significant increase (p < 0.05) | [10] |

Table 2: Ex Vivo Activity of this compound in Multiple Myeloma Patient Samples

In Vivo Efficacy

In a syngeneic mouse model of cancer, oral administration of this compound resulted in significant single-agent anti-tumor activity.[3] This was associated with a reduction in intratumoral adenosine concentrations and an increase in the number of tumor-infiltrating CD8+ T-cells.[13] A study in the E.G7-OVA tumor model showed a 67% tumor growth inhibition (TGI) with 150 mg/kg daily oral dosing of this compound.[13]

Clinical Development in Hematological Malignancies

This compound is currently being evaluated in a Phase 1b clinical trial (NCT05227144) in patients with relapsed/refractory multiple myeloma.[14] Initial results from this dose-escalation study have been encouraging.

Phase 1b Study Design (NCT05227144)

This is an open-label, multicenter, dose-escalation study to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-myeloma activity of this compound as a single agent.[2]

Patient Population

The study enrolled a heavily pre-treated patient population with RRMM. As of a data cutoff in late 2023, all patients were triple-class refractory, with a high percentage being penta-refractory and having received prior anti-BCMA therapies.[15][16]

Safety and Tolerability

This compound has been generally well-tolerated.[17] The majority of treatment-related adverse events (TRAEs) have been Grade 1 or 2, with no dose-limiting toxicities reported at the doses tested (ranging from 400 mg to 2400 mg once daily).[4][15]

Pharmacokinetics and Pharmacodynamics

This compound demonstrated a favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.[15] Strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels, indicating good target engagement.[15]

Preliminary Efficacy

Early signs of single-agent clinical activity have been observed.[9] This includes:

-

An increase in the abundance of circulating NK and CD8+ T-cells, particularly at higher dose levels (≥1200 mg).[4][15]

-

Enhanced CD8+ T-cell activation in both peripheral blood and bone marrow.[9]

-

Meaningful reductions in soluble BCMA (sBCMA) levels, a biomarker for tumor burden in multiple myeloma.[13]

-

Reductions in serum paraprotein levels in some patients.[13]

| Parameter | Dose Level | Observation | Reference(s) |

| Immune Cell Activation | ≥ 1200 mg QD | Increased abundance and activation of CD8+ T-cells and NK cells | [15] |

| sBCMA Levels | 1600 mg QD | 80% decrease in one patient | [13] |

| Serum Paraprotein | 1600 mg QD | 41% decrease by C3D1 in one patient | [13] |

Table 3: Preliminary Clinical Activity of this compound in RRMM (NCT05227144)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of key methodologies used in the preclinical evaluation of this compound.

Adenosine Quantification by LC-MS/MS

This method is used to accurately measure the concentration of adenosine in biological samples.

-

Sample Preparation: Plasma supernatants from bone marrow aspirates are incubated with a stable isotope-labeled AMP (AMP-13C5) for a short duration (e.g., 15 minutes) with or without this compound.[10]

-

Extraction: The reaction is stopped, and adenosine is extracted, often using a protein precipitation step with a solvent like acetonitrile.[18]

-

LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[19] A reverse-phase C18 column is typically used for chromatographic separation.[19] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the stable isotope-labeled adenosine (adenosine-13C5) and any endogenous adenosine.[19]

-

Quantification: A standard curve is generated using known concentrations of adenosine to accurately quantify the levels in the experimental samples.[19]

Autologous Ex Vivo T-cell Mediated Multiple Myeloma Cytotoxicity Assay

This assay assesses the ability of a patient's own T-cells to kill their myeloma cells in the presence or absence of a therapeutic agent.

-

Cell Isolation: Bone marrow mononuclear cells (BM-MNCs) are isolated from fresh bone marrow aspirates of multiple myeloma patients.[20]

-

Treatment: The total BM-MNC population is treated with varying concentrations of this compound or a vehicle control.[10]

-

Co-culture: The cells are cultured for a defined period (e.g., 48-72 hours) to allow for immune-mediated killing of the myeloma cells within the autologous microenvironment.[21]

-

Staining and Analysis: After incubation, the cells are stained with fluorescently labeled antibodies against a plasma cell marker (e.g., anti-CD138) and a viability dye (e.g., 7-AAD).[10]

-

Flow Cytometry: The percentage of viable CD138+ myeloma cells is quantified using flow cytometry. A reduction in the percentage of viable CD138+ cells in the this compound treated samples compared to the control indicates drug-induced, immune-mediated cytotoxicity.[10]

T-cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation, and how this is affected by immunosuppressive factors and therapeutic agents.

-

T-cell Isolation and Labeling: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T-cells can be further purified. The T-cells are labeled with a proliferation tracking dye such as CellTrace Violet or CFSE.[22]

-

Activation: The labeled T-cells are activated using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals for T-cell activation.[5][6]

-

Treatment: The activated T-cells are then treated with AMP to induce an immunosuppressive environment, followed by the addition of this compound at various concentrations.[22]

-

Incubation: The cells are incubated for several days (e.g., 72-96 hours) to allow for cell division.[22]

-

Analysis: T-cell proliferation is measured by flow cytometry. With each cell division, the intensity of the proliferation dye is halved, allowing for the quantification of the percentage of proliferating cells.[22] An increase in proliferation in the this compound-treated groups indicates a rescue from AMP-induced suppression.

Cytokine Production Assay

This assay quantifies the production of key cytokines by activated T-cells.

-

Experimental Setup: The T-cell proliferation assay is set up as described above.

-

Supernatant Collection: At the end of the incubation period, the cell culture supernatants are collected.

-

Cytokine Measurement: The concentrations of cytokines such as IFN-γ and TNF-α in the supernatants are measured using a multiplex immunoassay platform (e.g., Meso Scale Discovery - MSD) or ELISA.[22] Increased cytokine levels in the presence of this compound demonstrate a restoration of T-cell effector function.

Therapeutic Potential and Future Directions

This compound represents a promising new approach to cancer immunotherapy, particularly for hematological malignancies like multiple myeloma where the tumor microenvironment is known to be highly immunosuppressive. Its oral bioavailability offers a significant advantage in terms of patient convenience and potential for long-term maintenance therapy.

The strong preclinical data and the encouraging early clinical results suggest that this compound has the potential to be effective as a single agent in heavily pre-treated patients. Furthermore, its mechanism of action makes it an ideal candidate for combination therapies. Future clinical development will likely explore combinations with other immunomodulatory agents, such as:

-

Anti-CD38 antibodies (e.g., daratumumab): Preclinical data already suggest a synergistic effect.[12]

-

BCMA-targeting therapies (e.g., CAR-T cells and bispecific antibodies): By alleviating the immunosuppressive tumor microenvironment, this compound could enhance the efficacy of these therapies.

-

Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): While less explored in multiple myeloma, this is a rational combination in other cancers where the adenosine pathway is implicated in resistance to checkpoint blockade.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of CD73 that effectively reverses adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical studies have demonstrated its ability to restore anti-tumor immune responses and induce killing of multiple myeloma cells. The initial data from the Phase 1b clinical trial in a heavily pretreated RRMM population have shown a favorable safety profile and early signs of clinical activity. With its unique mechanism of action and promising data to date, this compound holds the potential to become a valuable new therapeutic option for patients with hematological malignancies. Further clinical investigation, particularly in combination with other anti-cancer agents, is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 4. Soluble B-cell maturation antigen levels for disease monitoring in oligosecretory and nonsecretory relapsed multiple myeloma | Blood | American Society of Hematology [ashpublications.org]

- 5. CD3/CD28 T cell proliferation assay [bio-protocol.org]

- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Soluble B-Cell Maturation Antigen As a Disease Biomarker in Relapsed or Refractory Multiple Myeloma (RRMM): Evaluation from Elranatamab (ELRA) Magnetismm Studies | Blood | American Society of Hematology [ashpublications.org]

- 8. Discovery of this compound, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotracker.com [oncotracker.com]

- 10. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oricpharma.com [oricpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]

- 15. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 16. ORIC Pharmaceuticals to Present Initial Phase 1b Clinical Data for this compound in Multiple Myeloma at the 65th American Society of Hematology (ASH) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]

- 17. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]

- 18. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. med.und.edu [med.und.edu]

- 20. Ex vivo induction of multiple myeloma-specific cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]

- 22. researchgate.net [researchgate.net]

In-Vitro Characterization of ORIC-533: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORIC-533 is an orally bioavailable, potent, and selective small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a key ectoenzyme that catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[3][4] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, promoting tumor growth and resistance to therapies.[4][5] this compound is being developed as a potential best-in-class therapeutic for multiple myeloma and other cancers by blocking this immunosuppressive pathway.[6][7] This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.

Mechanism of Action

This compound functions as an AMP-competitive inhibitor of CD73.[1][8] By binding to CD73 with high affinity, it prevents the hydrolysis of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment.[3][4] This restores the function of cytotoxic T-cells and other immune cells, leading to an anti-tumor response.[2][9] Preclinical studies have shown that this compound can rescue cytotoxic T-cell function even in the presence of high AMP concentrations, which are characteristic of the tumor microenvironment.[9]

Quantitative Data Summary

The in-vitro activity of this compound has been extensively characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/System | Reference |

| Biochemical IC50 | <0.1 nM | Recombinant Human CD73 | [10] |

| Dissociation Constant (KD) | 30 pM | Surface Plasmon Resonance (SPR) | [10][11] |

| Off-rate (kOFF) | 4.84 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) | [11] |

Table 1: Biochemical Potency and Binding Affinity of this compound

| Cell Line | Assay Type | Endpoint Measured | EC50 Value | Reference |

| H1528 (Human NSCLC) | Cellular Adenosine Production | Adenosine Quantification | 0.14 nM | [10] |

| EMT6 (Mouse) | Cellular Adenosine Production | Adenosine Quantification | 1.0 nM | [10] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Assay Type | Endpoint Measured | Result | Reference |

| T-cell Proliferation and Activation Assay | CD8+ T-cell proliferation and TNF-α production | Rescued cytokine production and proliferation of human CD8+ T-cells with single-digit nanomolar potency in high AMP conditions.[4] | [4] |

| Ex vivo Multiple Myeloma Assay | Viability of autologous multiple myeloma cells | Triggered significant, dose-responsive lysis of multiple myeloma cells.[6] | [6] |

| Ex vivo Multiple Myeloma Assay | Adenosine Production in Bone Marrow Aspirates | Dose-dependent inhibition of adenosine production.[12] | [12] |

Table 3: Immunomodulatory Activity of this compound

Signaling Pathway and Experimental Workflow

CD73-Mediated Immunosuppression and this compound Inhibition

Caption: CD73 pathway and this compound mechanism.

General Experimental Workflow for In-Vitro Characterization

Caption: In-vitro characterization workflow for this compound.

Experimental Protocols

CD73 Enzymatic Activity Assay (Biochemical IC50 Determination)

This protocol is adapted from colorimetric assays that measure the inorganic phosphate (Pi) released from the hydrolysis of AMP.

Materials:

-

Recombinant human CD73 enzyme

-

AMP (substrate)

-

This compound (or other test inhibitors)

-

Assay Buffer (e.g., 20 mM Tris, 50 mM NaCl, 2 mM MgCl₂, pH 7.5)

-

Malachite Green Reagent (for phosphate detection)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 96-well plate, add the diluted this compound, recombinant CD73 enzyme, and Assay Buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding AMP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of approximately 620-650 nm using a spectrophotometer.

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Adenosine Production Assay (EC50 Determination)

This protocol describes the measurement of adenosine production by cancer cells and its inhibition by this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

H1528 human non-small cell lung cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

AMP

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Acetonitrile with 0.1% formic acid (for protein precipitation and mobile phase)

-

Internal standard (e.g., ¹³C₅-adenosine)

-

LC-MS/MS system

Procedure:

-

Seed H1528 cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Pre-treat the cells with a serial dilution of this compound in serum-free media for 15 minutes.

-

Add AMP to the wells to a final concentration of 10 µM.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and add an internal standard.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge the samples and transfer the supernatant for LC-MS/MS analysis.

-

Quantify the adenosine concentration by comparing the peak area ratio of adenosine to the internal standard against a standard curve.

-

Calculate the percent inhibition of adenosine production for each this compound concentration and determine the EC50 value.

T-cell Proliferation and Activation Assay

This assay assesses the ability of this compound to restore T-cell function in an immunosuppressive environment.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

-

AMP (to create an immunosuppressive environment)

-

This compound

-

Complete RPMI-1640 medium

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD8, anti-CD25, anti-TNF-α)

Procedure:

-

Isolate PBMCs or CD8+ T-cells from healthy donor blood.

-

Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Plate the labeled T-cells in a 96-well plate.

-

Add T-cell activation stimuli (anti-CD3/CD28).

-

Add AMP to the media to suppress T-cell activity.

-

Add a serial dilution of this compound to the wells.

-

Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

For cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of culture.

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD25) and intracellular cytokines (e.g., TNF-α) after fixation and permeabilization.

-

Analyze the samples by flow cytometry to measure the dilution of the proliferation dye (indicating cell division) and the expression of activation markers and cytokines.

Ex Vivo Multiple Myeloma Cell Viability Assay

This assay evaluates the efficacy of this compound in a more physiologically relevant setting using patient-derived bone marrow samples.

Materials:

-

Fresh bone marrow aspirates from multiple myeloma patients

-

Ficoll-Paque for mononuclear cell isolation

-

This compound

-

Complete RPMI-1640 medium, supplemented with patient plasma

-

Antibodies for flow cytometry (e.g., anti-CD138 for myeloma cells, viability dye)

-

Flow cytometer

Procedure:

-

Isolate bone marrow mononuclear cells (BMMCs) from the aspirate using Ficoll density gradient centrifugation.

-

Plate the BMMCs at a density of approximately 1-2 x 10⁶ cells/mL in a 96-well plate.

-

Add a serial dilution of this compound to the wells.

-

Culture the cells for 48-72 hours at 37°C.

-

Harvest the cells and stain with an anti-CD138 antibody to identify myeloma cells and a viability dye (e.g., 7-AAD or Annexin V) to assess cell death.

-

Analyze the samples by flow cytometry to determine the percentage of viable CD138+ multiple myeloma cells.

-

Calculate the percentage of cell lysis for each this compound concentration compared to an untreated control.

Conclusion

The in-vitro characterization of this compound demonstrates its profile as a highly potent and selective inhibitor of CD73. Its ability to block adenosine production at nanomolar concentrations, leading to the restoration of anti-tumor immune responses in both cellular and patient-derived ex vivo models, underscores its potential as a promising therapeutic agent for multiple myeloma and other malignancies. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other modulators of the adenosine pathway.

References

- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ex vivo drug sensitivity screening in multiple myeloma identifies drug combinations that act synergistically - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

The Preclinical Pharmacodynamics of ORIC-533: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ORIC-533 is an orally bioavailable, small molecule inhibitor of CD73, a pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment.[1][2] Preclinical investigations have delineated its potent and selective mechanism of action, highlighting its potential as a novel immunomodulatory agent for the treatment of multiple myeloma and other malignancies. This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological activity.

Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression

This compound functions as a highly potent, AMP-competitive inhibitor of CD73.[3] CD73, an ecto-5'-nucleotidase, is the terminal enzyme responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[4] In the tumor microenvironment, elevated levels of extracellular adenosine suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, thereby facilitating tumor immune evasion.[5] By blocking CD73, this compound prevents the production of immunosuppressive adenosine, leading to the restoration and enhancement of anti-tumor immune responses.[4][5] The inhibitor has been shown to bind to CD73 with high affinity, leading to the clustering and internalization of the enzyme.[6] This action not only halts adenosine production but may also decrease the migratory capacity of cancer cells.[6]

Quantitative Assessment of In Vitro and Ex Vivo Activity

The preclinical efficacy of this compound has been quantified through a series of biochemical and cell-based assays, demonstrating its superior potency compared to other CD73 inhibitors, including antibody-based approaches.[7][8]

Table 1: In Vitro Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Species | Reference |

| Biochemical IC50 | <0.1 nM | Recombinant CD73 | - | [9] |

| Dissociation Constant (KD) | 30 pM | - | - | [9] |

| Adenosine Production EC50 | 0.14 nM | H1528 (Human NSCLC) | Human | [9] |

| Adenosine Production EC50 | 1.0 nM | EMT6 (Mouse Breast Cancer) | Mouse | [9] |

| Adenosine Production Inhibition | Sub-nanomolar | Human CD8+ T-cells | Human | [10] |

Table 2: Ex Vivo Immunomodulatory Activity of this compound in Multiple Myeloma

| Assay | Key Finding | Model System | Reference |

| Autologous MM Cell Killing | Dose-dependent increase in lysis of patient-derived MM cells | Bone marrow mononuclear cells from relapsed/refractory MM patients | [2][11] |

| Adenosine Production | Significant reduction in adenosine levels in bone marrow aspirates | Plasma supernatants from bone marrow of relapsed/refractory MM patients | [11] |

| T-Cell Activation | Increased proliferation and activation (CD69 expression) of CD3+ T-cells | Co-culture of pDCs and autologous T-cells from MM patients | [11] |

| Dendritic Cell Activation | Upregulation of activation/maturation markers on plasmacytoid dendritic cells (pDCs) | pDCs from MM patients | [11] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the mechanism by which this compound restores anti-tumor immunity.

Caption: this compound inhibits CD73, blocking adenosine production and relieving immune suppression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments used to characterize the pharmacodynamics of this compound.

Adenosine Production Assay (LC-MS/MS)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of CD73 in a cellular context.

-

Cell Seeding: Seed CD73-expressing cells (e.g., H1568 human non-small cell lung cancer cells) in a 96-well plate and culture overnight.

-

Compound Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 15 minutes.

-

Substrate Addition: Add a solution of 10 µM AMP and 5 µM EHNA (an adenosine deaminase inhibitor) to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Quantification: Quantify the concentration of adenosine in the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11]

-

Data Analysis: Calculate the EC50 value by plotting the percentage of adenosine inhibition against the log concentration of this compound.

Ex Vivo Autologous Multiple Myeloma Cell Lysis Assay

This assay assesses the ability of this compound to restore the cytotoxic function of immune cells against autologous tumor cells from multiple myeloma patients.

Caption: Workflow for assessing this compound-induced lysis of primary multiple myeloma cells.

-

Sample Acquisition: Obtain fresh bone marrow aspirates from relapsed/refractory multiple myeloma patients under an IRB-approved protocol.[11]

-

Cell Isolation: Isolate bone marrow mononuclear cells (BM-MNCs) using Ficoll-Paque density gradient centrifugation.

-

Treatment: Culture the total BM-MNCs at a density of 1.25 x 10^6 cells/mL in the presence of a dose range of this compound or vehicle control (DMSO).[12]

-

Incubation: Incubate the cultures for 48 to 72 hours.[12]

-

Staining and Analysis: Stain the cells with a viability dye (e.g., 7-AAD) and a fluorescently conjugated antibody against a multiple myeloma cell surface marker (e.g., anti-CD138).[11][12]

-

Data Acquisition: Analyze the stained cells using flow cytometry to determine the percentage of viable (7-AAD negative) CD138-positive multiple myeloma cells.[12]

T-Cell Rescue and Proliferation Assay

This assay measures the capacity of this compound to reverse adenosine-mediated suppression of T-cell function.

-

Cell Isolation: Isolate human CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Immunosuppressive Condition: Culture the T-cells in the presence of a high concentration of AMP (e.g., 1 mM) to generate an immunosuppressive, high-adenosine environment.[10]

-

Treatment: Add a serial dilution of this compound or comparator compounds to the cultures.

-

Stimulation: Stimulate T-cell proliferation and activation using anti-CD3/CD28 antibodies or beads.

-

Incubation: Culture the cells for a period of 2 to 5 days.

-

Analysis:

-

Proliferation: Measure T-cell proliferation by quantifying the dilution of a proliferation dye (e.g., CFSE) or by [3H]-thymidine incorporation.

-

Cytokine Production: Measure the levels of effector cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant by ELISA or multiplex bead array.[13]

-

Activation Markers: Analyze the expression of activation markers (e.g., CD25, CD69) on the T-cell surface by flow cytometry.[11]

-

Rationale for Targeting CD73 in Multiple Myeloma

The preclinical data for this compound provide a strong rationale for its clinical development in multiple myeloma. The logical flow from the underlying pathology to the therapeutic intervention is outlined below.

Caption: Rationale for CD73 inhibition with this compound in the multiple myeloma microenvironment.

Conclusion

The preclinical pharmacodynamic profile of this compound establishes it as a highly potent and selective inhibitor of CD73. Through robust in vitro and ex vivo studies, this compound has demonstrated the ability to effectively block the production of immunosuppressive adenosine, thereby restoring the cytotoxic functions of immune cells against tumor cells. These findings, particularly in the context of the multiple myeloma bone marrow microenvironment, provide a compelling, data-driven rationale for the ongoing clinical evaluation of this compound as a novel immunotherapy.

References

- 1. drughunter.com [drughunter.com]

- 2. oricpharma.com [oricpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) | Blood | American Society of Hematology [ashpublications.org]

- 5. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]

- 6. Facebook [cancer.gov]

- 7. oricpharma.com [oricpharma.com]

- 8. Abstract 2074: this compound, a small molecule CD73 inhibitor with best-in-class properties, reversesimmunosuppression and has potential as an immunomodulatory therapy in patients with multiple myeloma | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]

- 10. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]

- 11. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oricpharma.com [oricpharma.com]

- 13. pubs.acs.org [pubs.acs.org]

ORIC-533: A Technical Guide to its Immunomodulatory Effects on T-Cell and NK Cell Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ORIC-533 is a potent and selective, orally bioavailable small molecule inhibitor of CD73, a pivotal enzyme in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound effectively reverses the inhibitory effects of adenosine on key anti-tumor immune cells, namely T-cells and Natural Killer (NK) cells. This document provides a comprehensive technical overview of the preclinical data supporting this compound's mechanism of action and its functional consequences on T-cell and NK cell biology. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's immunomodulatory properties.

Introduction: The CD73-Adenosine Axis as an Immunosuppressive Checkpoint

The tumor microenvironment is characterized by a complex network of signaling pathways that can promote tumor growth and immune evasion. One such critical pathway is the CD73-adenosine axis. CD73 (ecto-5'-nucleotidase) is a cell surface enzyme that catalyzes the final step in the generation of extracellular adenosine from ATP.[1][2] Adenosine, upon binding to its A2A receptors on the surface of immune cells, triggers a cascade of inhibitory signals that dampen anti-tumor immunity.[1] This immunosuppression manifests as:

-

Reduced T-cell receptor (TCR) signaling and proliferation.

-

Decreased production of effector cytokines such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Interleukin-2 (IL-2).[3]

-

Impaired cytotoxicity of both CD8+ T-cells and NK cells.[4]

-

Promotion of regulatory T-cell (Treg) function.